![molecular formula C20H18N2O2 B13180870 2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)
2-amino-N-[4-(benzyloxy)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(benzyloxy)phenyl]benzamide typically involves the reaction of benzyl chloride with methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst and N,N-dimethylformamide as the solvent . The reaction is carried out under ultrasonic conditions for about 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-amino-N-[4-(benzyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinones in the presence of ammonium persulfate as an additive.
Reduction: Reduction reactions typically involve the conversion of the benzamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Ammonium persulfate (NH4)2S2O8 is commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinazolinones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-amino-N-[4-(benzyloxy)phenyl]benzamide is utilized in various scientific research fields:
作用机制
The mechanism of action of 2-amino-N-[4-(benzyloxy)phenyl]benzamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules. This interaction can lead to changes in cellular pathways and biological processes .
相似化合物的比较
Similar Compounds
2-amino-N-(benzyloxy)benzamide: Similar structure but lacks the additional phenyl group.
N-[4-(benzyloxy)phenyl]glycinamide: Contains a glycinamide group instead of the benzamide group.
Uniqueness
2-amino-N-[4-(benzyloxy)phenyl]benzamide is unique due to its specific structure, which allows for distinct interactions with biological molecules. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial .
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-amino-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14,21H2,(H,22,23) |
InChI 键 |
BNVMFVLWUWDUCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


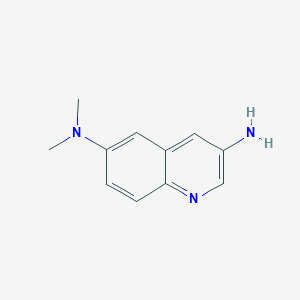
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
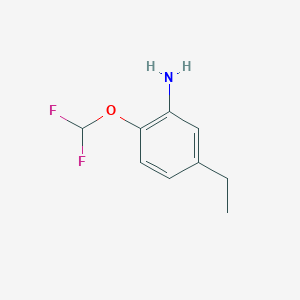
![1-[(Azetidin-2-yl)methyl]-4-ethyl-4-methylpiperidine](/img/structure/B13180815.png)
![(5R,6R)-6-[(1-Methyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13180831.png)
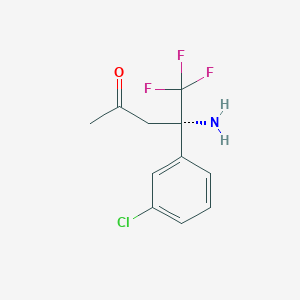
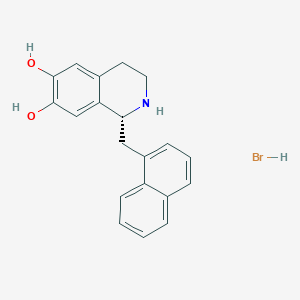
![Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13180845.png)

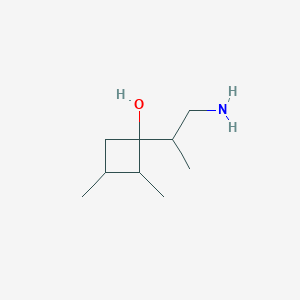

![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
